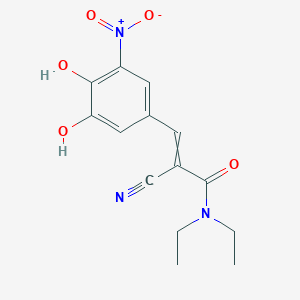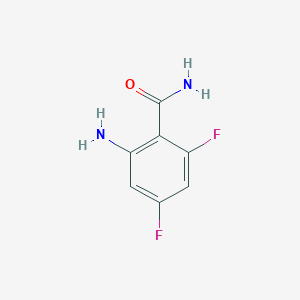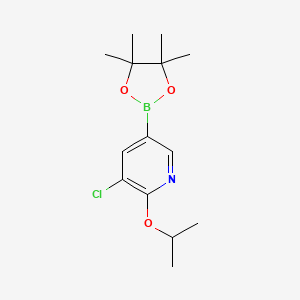
Methyl cholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cholate, also known as this compound, is a bile acid derivative. It is a methyl ester of cholic acid, which is one of the primary bile acids produced in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl cholate can be synthesized through the esterification of cholic acid. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 3,7,12-trihydroxycholan-24-oate follows a similar esterification process but on a larger scale. The process involves the continuous addition of cholic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives such as acetates or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7,12-trioxocholan-24-oate.
Reduction: Formation of 3,7,12-trihydroxycholan-24-ol.
Substitution: Formation of 3,7,12-triacetoxycholan-24-oate or 3,7,12-trialkoxycholan-24-oate.
Wissenschaftliche Forschungsanwendungen
Methyl cholate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of methyl 3,7,12-trihydroxycholan-24-oate involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol homeostasis and influences the expression of genes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Methyl cholate can be compared with other bile acid derivatives such as:
Ethyl 3,7,12-trihydroxycholan-24-oate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cholic acid: The parent compound with a free carboxylic acid group.
Deoxycholic acid: Lacks the hydroxyl group at the 7-position.
Uniqueness
This compound is unique due to its specific esterification, which alters its solubility and reactivity compared to its parent compound, cholic acid. This modification can influence its biological activity and its applications in various fields.
Eigenschaften
Molekularformel |
C25H42O5 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |
InChI-Schlüssel |
DLYVTEULDNMQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Physikalische Beschreibung |
Solid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8815860.png)

![7-Methyltetrazolo[1,5-a]pyridine](/img/structure/B8815868.png)








